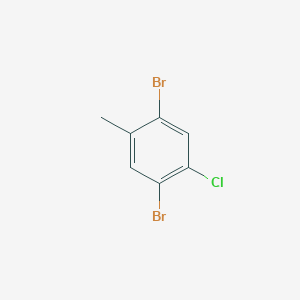

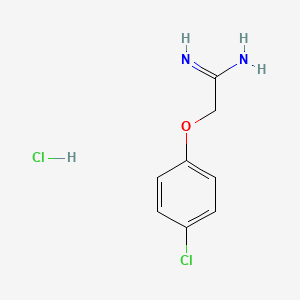

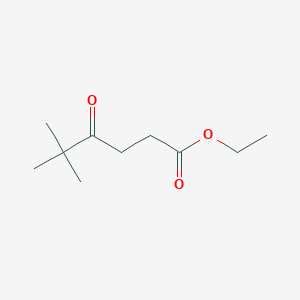

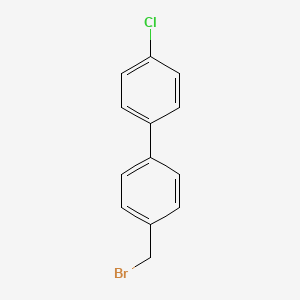

4-(Bromomethyl)-4'-chloro-1,1'-biphenyl

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, a compound method was described for 2-cyanic acid-4’-bromomethylbiphenyl, where halogenated hydrocarbon solvent is a methylene dichloride; Radical initiator is 2, and 2’-Diisopropyl azodicarboxylate, bromizating agent are N-bromosuccinimide, bromine or C5H6Br2N2O2 .Applications De Recherche Scientifique

Synthesis and Structural Studies

- Synthesis Techniques : 4-(Bromomethyl)-4'-chloro-1,1'-biphenyl has been synthesized through various techniques, including bromination of biphenyl using an orientation catalyst, which controlled the reaction effectively (Jia Feng-cong, 2006).

- Structural and Thermal Analyses : The structural and thermal properties of complexes involving derivatives of this compound have been studied, providing insights into their geometrical and physical characteristics (R. Takjoo et al., 2013).

Conformational and Chemical Properties

- Conformational Shifts : Studies on decakis(bromomethyl)biphenyl revealed interesting conformational shifts due to mutual steric interactions, highlighting the complex behavior of similar compounds (Naama Zuaretz et al., 1991).

- Electrochemical Properties : The electrochemical properties of halogenated biphenyls, including 4-bromo and 4-chloro derivatives, have been investigated, shedding light on their electron transfer processes and kinetic controls (J. Rusling et al., 1985).

Application in Drug Synthesis

- Role in Drug Synthesis : this compound derivatives play a role in the synthesis of novel drugs, particularly in the Sartan family, illustrating their importance in pharmaceutical chemistry (Guo-xi Wang et al., 2008).

Catalysis and Reaction Studies

- Hydrodebromination Catalysis : The compound has been used in studies focusing on hydrodebromination reactions catalyzed by palladium complexes, indicating its utility in chemical transformation processes (Bin Wei et al., 1998).

Crystallography and Material Science

- Crystal Structure Analysis : The crystal structure of derivatives of this compound has been analyzed, contributing to the understanding of molecular interactions and stability in material science (H. Choi et al., 2006).

Liquid Crystal Research

- Liquid Crystal Intermediate : The compound has been used in the preparation of important liquid crystal intermediates, demonstrating its relevance in advanced material synthesis (Z. Miao et al., 2013).

Synthesis and Pharmaceutical Applications of this compound

Synthesis for Drug Development : this compound derivatives are crucial in the synthesis of the Sartan family of drugs. For instance, 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl was synthesized from 4′-methyl-2-cyano-biphenyl through a multi-step process involving azide ions and ammonium chloride as a catalyst, followed by protection with the trityl group and bromination. This process achieved high yields and illustrates the compound's significance in creating novel pharmaceuticals (Guo-xi Wang, Bao-ping Sun, & Zong-ling Ru, 2008).

Intermediate in Liquid Crystal Production : This compound is also instrumental in synthesizing intermediates for liquid crystals. For example, 4'-Bromoethynyl-4-pentyl-biphenyl, an important liquid crystal intermediate, was synthesized using a bromo-reaction with N-bromosuccinimide, demonstrating the compound's role in materials science (Z. Miao et al., 2013).

Chemical Synthesis Optimization : The compound has been used in various chemical synthesis processes, showcasing its versatility in chemical reactions. For instance, its role in the concise and efficient approach to synthesize key pyrimidine precursors for rosuvastatin, a widely used statin, emphasizes its importance in optimizing pharmaceutical manufacturing processes (Damjan Šterk et al., 2012).

Structural and Thermal Characterization : Research has also focused on the structural and thermal analysis of copper(II) and oxido-vanadium(IV) complexes involving derivatives of this compound, contributing to our understanding of its properties and potential applications in coordination chemistry (R. Takjoo et al., 2013).

Mécanisme D'action

Target of Action

Compounds with similar structures are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 4-(Bromomethyl)-4’-chloro-1,1’-biphenyl would likely act as an organic halide. The bromomethyl group (-CH2Br) attached to the biphenyl core serves as a good leaving group in these reactions . The reaction involves the oxidative addition of the organic halide to a palladium(0) complex, transmetalation with an organoboron compound, and reductive elimination to form the carbon-carbon bond .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Result of Action

The primary result of the action of 4-(Bromomethyl)-4’-chloro-1,1’-biphenyl is likely the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling . This can lead to the synthesis of a wide variety of complex organic compounds.

Action Environment

The efficacy and stability of 4-(Bromomethyl)-4’-chloro-1,1’-biphenyl, like many other organic compounds, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst (such as palladium in the case of Suzuki–Miyaura cross-coupling ). Additionally, the presence of other reactive species in the environment could potentially interfere with its intended reactions.

Propriétés

IUPAC Name |

1-(bromomethyl)-4-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJKBSRJGARHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.